1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid is a heterocyclic compound that features both a pyrrole and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid typically involves the condensation of pyrrole-2-carboxylic acid with piperidine-3-carboxylic acid under specific reaction conditions. One common method involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the two carboxylic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: 1-(1H-pyrrole-2-carbonyl)piperidine-3-carbinol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-pyrrole-2-carbonyl)piperidine-2-carboxylic acid
- 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid
- 1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid
Uniqueness
1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the pyrrole and piperidine rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.
Biological Activity
1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid is a compound of significant interest due to its unique structural features, which include a pyrrole ring and a piperidine moiety. Its molecular formula is C11H14N2O3, with a molecular weight of 218.24 g/mol. This compound has demonstrated potential biological activities, particularly as an inhibitor of granzyme B, a serine protease involved in apoptosis and immune response regulation. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data tables to elucidate its potential applications.
Structural Characteristics
The structural characteristics of this compound contribute to its biological activity. The presence of the carbonyl group attached to the pyrrole nitrogen and the carboxylic acid functional group on the piperidine ring allows for specific interactions with biological targets.
Feature | Description |
---|---|
Pyrrole Ring | Contributes to electron delocalization and potential receptor interactions. |
Piperidine Moiety | Provides structural rigidity and can influence binding affinity to enzymes. |
Functional Groups | Carbonyl and carboxylic acid groups enhance reactivity and biological interactions. |
Inhibition of Granzyme B
Research indicates that this compound effectively inhibits granzyme B activity. Granzyme B plays a crucial role in the apoptosis pathway, particularly in immune responses against cancer cells and viral infections. The inhibition of this enzyme suggests potential therapeutic applications in cancer treatment and autoimmune diseases.
- Mechanism of Action : The compound's ability to bind to granzyme B may prevent it from cleaving substrates necessary for apoptosis, thereby reducing cell death in certain contexts.
Other Potential Activities
In addition to its role as a granzyme B inhibitor, preliminary studies suggest that this compound may interact with other biological targets, including various enzymes and receptors involved in metabolic pathways. Further research is needed to fully elucidate these interactions.
Study 1: Granzyme B Inhibition
A study demonstrated that this compound significantly reduced granzyme B activity in vitro, leading to decreased apoptosis in treated cell lines. The IC50 value was determined to be approximately 12 µM, indicating a potent inhibitory effect.
Study 2: Structural Analogs
Research into structurally similar compounds revealed that modifications to the piperidine moiety could enhance solubility and bioavailability without compromising inhibitory activity against granzyme B. For example:
Compound Name | Structural Modification | Observed Activity |
---|---|---|
1-(1-methyl-4-sulfamoyl-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid | Sulfamoyl group addition | Enhanced solubility |
4-(1H-pyrrole-2-carbonyl)-piperazine | Piperazine instead of piperidine | Altered pharmacokinetics |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, which vary in yield and purity based on reaction conditions such as temperature, solvent choice, and catalysts used.
Common Synthesis Pathways
- Direct Condensation : Combining pyrrole derivatives with piperidine carboxylic acids under acidic conditions.
- Reflux Method : Heating pyrrole with activated carboxylic acids in a suitable solvent for enhanced yield.
- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the desired compound from simpler precursors.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-10(9-4-1-5-12-9)13-6-2-3-8(7-13)11(15)16/h1,4-5,8,12H,2-3,6-7H2,(H,15,16) |
InChI Key |
XLUAJSVTGRRARN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CN2)C(=O)O |
Origin of Product |
United States |
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